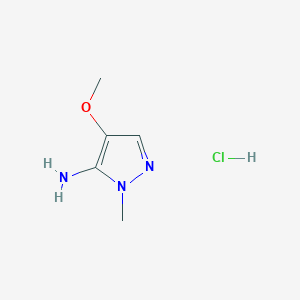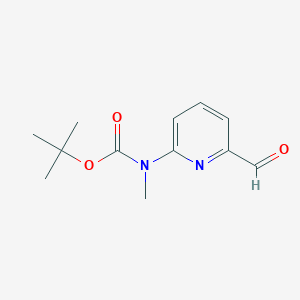
4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride, also known as 4MPM, is a compound used in various scientific research applications. Its structure consists of a pyrazol-5-amine ring with a methoxy group and a methyl group attached to it. 4MPM is a common reagent in organic synthesis and can be used for a variety of purposes, such as the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the preparation of catalysts. 4MPM has also been used in various biochemical and physiological studies, such as the study of enzyme activity and the study of cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as imidazolium salts and pyrazoles, which can be used in the synthesis of pharmaceuticals and other compounds. 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has also been used in the preparation of catalysts, such as Lewis acids, which can be used in organic synthesis. In addition, 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has been used in various biochemical and physiological studies, such as the study of enzyme activity and the study of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride is not fully understood, but it is believed to involve the formation of a carbocation intermediate. When 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride reacts with a substrate, the methyl group on the pyrazol-5-amine ring is protonated, forming a carbocation intermediate. This intermediate can then react with the substrate, forming a new product.
Biochemical and Physiological Effects
4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has been used in various biochemical and physiological studies. It has been used to study the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has also been used to study the activity of cell signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of many cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available and is easy to synthesize. It is also relatively non-toxic, making it safe to handle and use in experiments. However, 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride can react with a variety of substrates, making it difficult to control the reaction conditions.
Zukünftige Richtungen
There are several potential future directions for 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride research. One potential direction is the development of new synthesis methods for 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride, such as the use of microwave irradiation or the use of enzymes. Another potential direction is the development of new applications for 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride, such as the use of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride in the synthesis of pharmaceuticals or the use of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride in the study of cell signaling pathways. Finally, 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride could be used in the development of new catalysts, such as Lewis acids, which could be used in organic synthesis.
Synthesemethoden
4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride can be synthesized in a variety of ways, but the most common method is by reacting a methyl amine with a methyl halide. The methyl amine is first treated with a base, such as potassium carbonate, to form an ammonium salt. The ammonium salt is then reacted with a methyl halide, such as methyl bromide, to form 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride. This reaction is often carried out in a solvent, such as dichloromethane, and the reaction is typically complete within a few hours. Other methods of synthesizing 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride include the reaction of a methyl amine with an acid halide, such as acetic acid chloride, and the reaction of a methyl amine with an aldehyde, such as benzaldehyde.
Eigenschaften
IUPAC Name |
4-methoxy-2-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(6)4(9-2)3-7-8;/h3H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZFXTOWDLFAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)



![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)
![4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid](/img/structure/B6604178.png)

![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)
![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)

![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)